6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine is a complex organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a chloro group at the 6th position, a fluoro and methyl group on the phenyl ring, and a methylamine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-2-methylphenyl)pyridine: Lacks the chloro and N-methyl groups.
6-Chloro-4-phenylpyridine: Lacks the fluoro and methyl groups on the phenyl ring.
N-Methyl-4-(3-fluoro-2-methylphenyl)pyridine: Lacks the chloro group.
Uniqueness
6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
825643-63-8 |
---|---|
Molecular Formula |
C13H12ClFN2 |
Molecular Weight |
250.70 g/mol |
IUPAC Name |
6-chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C13H12ClFN2/c1-8-9(4-3-5-11(8)15)10-6-13(14)17-7-12(10)16-2/h3-7,16H,1-2H3 |
InChI Key |
DFDGFELXUFTQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=NC=C2NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.